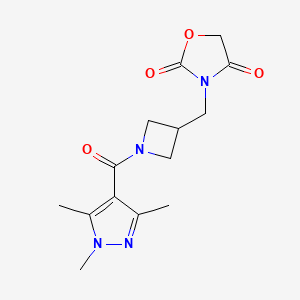

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,3,5-trimethyl-1H-pyrazole moiety, which is a type of pyrazole with three methyl groups at positions 1, 3, and 5 . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is further substituted with a carbonyl group, an azetidin-3-yl group, and an oxazolidine-2,4-dione group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,5-trimethyl-1H-pyrazole core would provide a planar, aromatic center to the molecule. The carbonyl group would introduce polarity, the azetidin-3-yl group would add a three-membered ring structure, and the oxazolidine-2,4-dione group would introduce another heterocyclic ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is typically quite reactive. The azetidin-3-yl and oxazolidine-2,4-dione groups might also participate in reactions, particularly if conditions were such that ring-opening reactions could occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group could result in the compound having a higher boiling point and being polar. The aromatic pyrazole core might contribute to the compound being relatively stable .Scientific Research Applications

Antibacterial Activity

Research has demonstrated the antibacterial potential of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand the spectrum of activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This class of compounds, including variations with pyrazole moieties, showed significant activity, underlining their potential as novel antibiotics with broad-spectrum capabilities (Genin et al., 2000).

Synthetic Methodologies

The synthesis and base-catalyzed ring transformation of azetidinyl thiazolones, including compounds structurally related to the query compound, have been explored to define the structural prerequisites for specific ring transformations. These studies contribute to the development of novel synthetic routes for the preparation of heterocyclic compounds, which are valuable in medicinal chemistry (Sápi et al., 1997).

Mechanistic Studies

Investigations into the reactions of β-amino alcohols with 1,1′-carbonyldiimidazole, influenced by the nitrogen substituent, highlight the synthetic utility of oxazolidinone derivatives in creating complex molecular frameworks. These studies provide insights into the reactivity and mechanism of formation for various cyclic and acyclic compounds, which are relevant in pharmaceutical synthesis (Cutugno et al., 2001).

Fungicidal Applications

Famoxadone, a derivative within the oxazolidinone class, showcases the application of these compounds in agriculture as effective fungicides against a range of plant pathogens. The development of famoxadone emphasizes the versatility of oxazolidinone derivatives in both medical and agricultural fields, providing a foundation for the discovery of new fungicidal agents (Sternberg et al., 2001).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given that many pyrazole derivatives have been found to have various types of biological activity. Additionally, further studies could be conducted to explore its reactivity and potential uses in chemical synthesis .

properties

IUPAC Name |

3-[[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-8-12(9(2)16(3)15-8)13(20)17-4-10(5-17)6-18-11(19)7-22-14(18)21/h10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKXRIPMMYSHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2600247.png)

![ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2600248.png)

![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)